![molecular formula C7H2Br2F2O B1422560 3,6-Dibromo-2,4-difluorobenzaldehyde CAS No. 1160573-51-2](/img/structure/B1422560.png)
3,6-Dibromo-2,4-difluorobenzaldehyde
Overview
Description
3,6-Dibromo-2,4-difluorobenzaldehyde is a chemical compound with the molecular formula C7H2Br2F2O and a molecular weight of 299.9 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H2Br2F2O/c8-4-1-5(10)6(9)7(11)3(4)2-12/h1-2H . This indicates that the molecule consists of a benzene ring with bromine atoms at positions 3 and 6, fluorine atoms at positions 2 and 4, and a formyl group (C=O) at position 1.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its boiling point is between 67-76 degrees Celsius .Scientific Research Applications
Spectroscopic Analysis
- Matrix-Isolation Infrared Spectroscopy : Research on difluorobenzaldehydes, including 2,4-difluorobenzaldehyde, utilized matrix-isolation infrared spectroscopy. This study observed photo-induced rotational isomerism in these compounds, identifying two rotamers (anti and syn) upon photoexcitation. The energy differences between these rotamers were evaluated and found to be in good agreement with DFT calculations (Itoh, Tanaka, Tsukada, Nishikiori, & Fujii, 2011).
Chemical Synthesis
- Synthesis and Optimization : Another study focused on the synthesis of 2,4-difluorobenzaldehyde from 1,3-difluorobenzene and carbon monoxide, exploring the effects of various conditions on the conversion ratio and yield. The research achieved high selectivity and purity for 2,4-difluorobenzaldehyde (Zhou Fengjun, 2005).
Crystallographic Studies
- Hydrogen-Bonded Structures : Research on the crystal structures of various benzaldehydes, including 2,4-difluorobenzaldehyde, revealed insights into hydrogen-bonded chains and sheets formed in these compounds. This study highlighted the molecular arrangements and interactions in such structures (Wardell, de Souza, Ferreira, Vasconcelos, Low, & Glidewell, 2005).
Safety and Hazards
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and halogen bonding .
Pharmacokinetics
The compound’s molecular weight (2999 g/mol) suggests that it may be absorbed in the gastrointestinal tract following oral administration . The compound’s distribution, metabolism, and excretion are currently unknown.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3,6-Dibromo-2,4-difluorobenzaldehyde. Specific details about how these factors affect the compound’s action are currently unknown .
properties
IUPAC Name |
3,6-dibromo-2,4-difluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F2O/c8-4-1-5(10)6(9)7(11)3(4)2-12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWNDQDVNWEPAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)C=O)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701289751 | |
Record name | 3,6-Dibromo-2,4-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701289751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1160573-51-2 | |
Record name | 3,6-Dibromo-2,4-difluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160573-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dibromo-2,4-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701289751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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